6-[[(1S)-1-(4-Chlorophenyl)ethyl]amino]-1-cyclopentyl-1,5-dihydro-4H-pyrazolo[3,4-d]pyrimidin-4-one
Overview
Description
The compound “6-[[(1S)-1-(4-Chlorophenyl)ethyl]amino]-1-cyclopentyl-1,5-dihydro-4H-pyrazolo[3,4-d]pyrimidin-4-one”, also known as (S)-C33, is a potent inhibitor of Phosphodiesterase-9 (PDE9) . It has an IC50 value of 11 nM against PDE9 . The molecular formula of this compound is C18H20ClN5O .
Molecular Structure Analysis
The crystal structures of PDE9 in complex with racemic C33, ®-C33, and (S)-C33 reveal subtle conformational asymmetry of two M-loops in the PDE9 dimer and different conformations of two C33 enantiomers .Physical And Chemical Properties Analysis
The average mass of this compound is 357.837 Da and the monoisotopic mass is 357.135651 Da .Scientific Research Applications
Antimicrobial and Anticancer Potential
- Antimicrobial and Anticancer Agent: Some compounds structurally similar to the chemical , specifically pyrazolo[4,3-d]-pyrimidine derivatives, have shown notable antimicrobial and anticancer activities. In particular, certain derivatives exhibited higher anticancer activity than doxorubicin, a reference drug (Hafez, El-Gazzar, & Al-Hussain, 2016).
Adenosine Receptor Affinity
- A1 Adenosine Receptor Affinity: Pyrazolo[3,4-d]pyrimidines, which are structurally related to the given compound, have demonstrated affinity for A1 adenosine receptors. This indicates potential pharmacological properties for neurological or cardiovascular applications (Harden, Quinn, & Scammells, 1991).
Potential in Synthesizing Novel Derivatives
- Synthesis of Novel Derivatives: Research shows the utility of pyrazolo[3,4-d]pyrimidin-4-one in synthesizing a range of chemical derivatives. These derivatives have potential applications in developing new compounds with specific pharmacological activities (Ogurtsov & Rakitin, 2021).
Anti-Inflammatory and Ulcerogenic Studies
- Nonsteroidal Antiinflammatory Properties: Some pyrazolo[3,4-d]pyrimidin-4-ones have been explored for their anti-inflammatory properties without the associated ulcerogenic effects commonly seen with traditional nonsteroidal anti-inflammatory drugs. This highlights their therapeutic potential in treating inflammation-related disorders (Auzzi et al., 1983).
properties
IUPAC Name |
6-[[(1S)-1-(4-chlorophenyl)ethyl]amino]-1-cyclopentyl-5H-pyrazolo[3,4-d]pyrimidin-4-one | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H20ClN5O/c1-11(12-6-8-13(19)9-7-12)21-18-22-16-15(17(25)23-18)10-20-24(16)14-4-2-3-5-14/h6-11,14H,2-5H2,1H3,(H2,21,22,23,25)/t11-/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FIUCLBJMUGCQTF-NSHDSACASA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CC=C(C=C1)Cl)NC2=NC3=C(C=NN3C4CCCC4)C(=O)N2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H](C1=CC=C(C=C1)Cl)NC2=NC3=C(C=NN3C4CCCC4)C(=O)N2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H20ClN5O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
357.8 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
6-[[(1S)-1-(4-Chlorophenyl)ethyl]amino]-1-cyclopentyl-1,5-dihydro-4H-pyrazolo[3,4-d]pyrimidin-4-one |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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